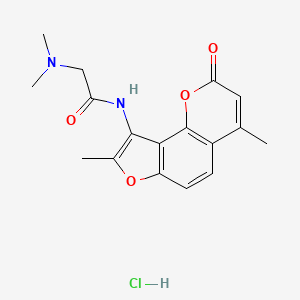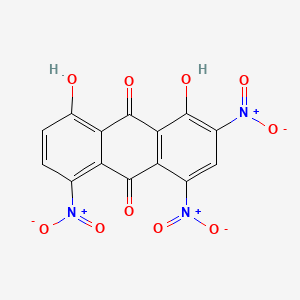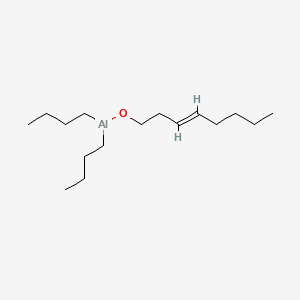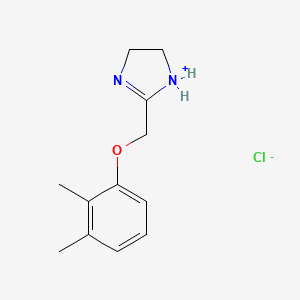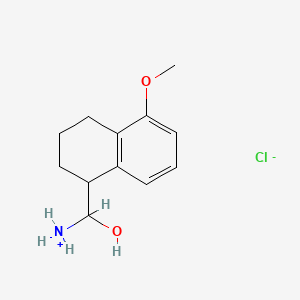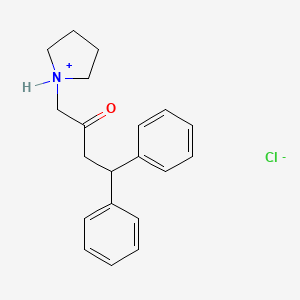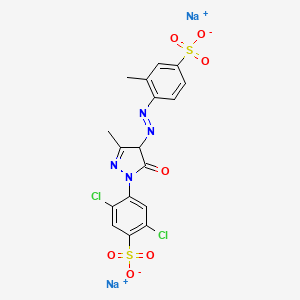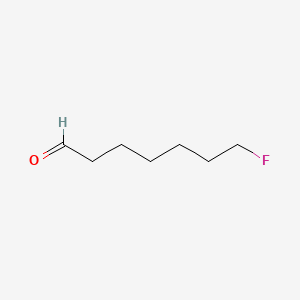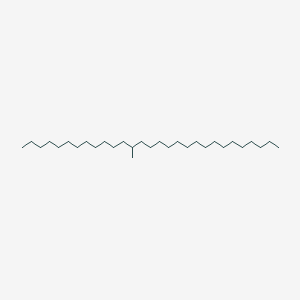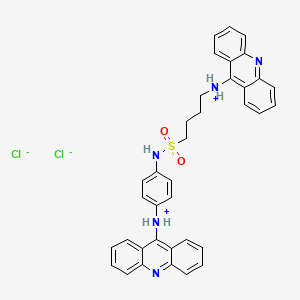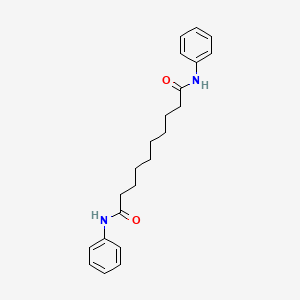
Sebacanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sebacanilide is an organic compound with the molecular formula C22H28N2O2. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. The compound is primarily used in research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sebacanilide can be synthesized through several methods. One common synthetic route involves the reaction of sebacic acid with aniline in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where sebacic acid and aniline are combined under controlled temperatures and pressures. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Sebacanilide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Sebacanilide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of high-performance materials, such as lubricants and plasticizers.
Mécanisme D'action
The mechanism by which sebacanilide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure allows it to participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Sebacanilide can be compared with other similar compounds, such as:
Adipanilide: Similar in structure but with a shorter carbon chain.
Suberanilide: Another related compound with different chain length and properties.
Uniqueness: this compound’s unique structure, with a longer carbon chain, provides it with distinct physical and chemical properties, making it more suitable for specific applications compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
6833-06-3 |
|---|---|
Formule moléculaire |
C22H28N2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
N,N'-diphenyldecanediamide |
InChI |
InChI=1S/C22H28N2O2/c25-21(23-19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(26)24-20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H,23,25)(H,24,26) |
Clé InChI |
ONCDVKZXXAGMSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCCCCCCCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



